Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
Description
Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Properties
IUPAC Name |
methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)4-2-3-9-6-5(4)14-8(12)10-6/h2-3H,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAATZVJDPTZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with diethyl oxalate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like oxazole and its derivatives share similar structural features and reactivity.
Pyridine Derivatives: Pyridine-based compounds also exhibit comparable chemical behavior.
Uniqueness
Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science.
Biological Activity
Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antiviral activities, supported by relevant data and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 194.14 g/mol
- CAS Number : 1379222-01-1
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits potent cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Breast Cancer Cells :
- Mechanism of Action :
- Comparative Efficacy :
Antibacterial Activity
The compound also exhibits promising antibacterial properties.
- Inhibition of Bacterial Growth :
- Mechanism :
Antiviral Activity
Emerging research suggests that this compound may also possess antiviral properties.
- Inhibition of Viral Replication :
Data Summary Table
Q & A
Q. What are the common synthetic routes for Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate?
The synthesis typically involves multi-step reactions focusing on cyclization and functionalization. A standard route includes:
- Core formation : Cyclization of precursors (e.g., 2-aminopyridine derivatives) with reagents like selenium dioxide or thionyl chloride under reflux conditions .
- Esterification : Methanol and thionyl chloride are used to convert carboxylic acid intermediates to methyl esters .
- Purification : Chromatography or recrystallization ensures high purity (>95%) . Critical parameters include temperature control (e.g., 70–120°C) and anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis .
Q. How is the molecular structure of this compound confirmed?
Structural validation employs:
- Spectroscopy :
-
1H/13C NMR : Identifies proton environments and carbon frameworks (e.g., ester carbonyl at ~165–170 ppm) .
-
HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 224.0488) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .
Example
Technique Key Observation Reference 1H NMR (DMSO-d6) δ 3.89 (s, 3H, COOCH3) HRMS 224.04883 [M+H]+ (calc. 224.04883) - X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Systematic optimization involves:
- Catalyst screening : Acid catalysts (e.g., HClO4/SiO2) enhance cyclization efficiency in one-pot syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature gradients : Stepwise heating (e.g., 0°C → 85°C) minimizes side reactions during amide coupling . Example optimization results:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| THF, 85°C, 18 hr | 72 | 98 | |
| DMF, 120°C, 24 hr | 86 | 95 |
Q. What analytical methods are recommended for impurity profiling?
Impurities are characterized using:
- HPLC-MS : Detects by-products (e.g., m/z 373.1 for chlorinated derivatives) .
- TLC : Monitors reaction progress (e.g., Rf 0.5 in hexane:EtOAc 2:1) .
- Elemental analysis : Validates C/H/N ratios (e.g., C9H9N3O2S requires C 48.42%, H 4.03%) .
Q. How do substituents influence the compound’s biological activity?
- Electron-withdrawing groups (e.g., Cl, CF3) enhance antimicrobial activity by increasing electrophilicity .
- Methoxy groups improve solubility but may reduce binding affinity to hydrophobic enzyme pockets .
- Structure-activity relationship (SAR) studies : Docking simulations (e.g., AutoDock Vina) predict interactions with targets like DNA gyrase .
Q. How are contradictions in reported biological activities resolved?
Discrepancies (e.g., variable IC50 values) are addressed by:
- Standardized assays : Replicating conditions (e.g., pH 7.4, 37°C) across labs .
- Meta-analysis : Pooling data from >10 studies to identify trends (e.g., logP <3 correlates with bioavailability) .
Q. What strategies ensure purity in multi-step syntheses?
- Stepwise quenching : Neutralizing excess reagents (e.g., NaHCO3 for AlMe3) .
- Chromatography : Silica gel (20–40 µm) with gradient elution (e.g., 0–5% MeOH/CH2Cl2) .
- Crystallization : Ethanol/water mixtures yield >99% purity for X-ray-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
